Cas no 61315-61-5 (Boc-D-Arg(Tos)-OH)

Boc-D-Arg(Tos)-OH is a protected derivative of D-arginine, featuring tert-butoxycarbonyl (Boc) and tosyl (Tos) protecting groups on the amino and guanidino functionalities, respectively. This compound is widely used in peptide synthesis, particularly for introducing D-arginine residues with orthogonal protection strategies. The Boc group ensures stability under basic conditions, while the Tos group safeguards the guanidine moiety during coupling reactions. Its high purity and well-defined protection scheme facilitate efficient solid-phase and solution-phase peptide assembly. The product is particularly valuable in the synthesis of modified peptides, where stereochemical integrity and selective deprotection are critical. Suitable for research and industrial applications requiring precise control over peptide sequences.
Boc-D-Arg(Tos)-OH structure
Boc-D-Arg(Tos)-OH structure
Product Name:Boc-D-Arg(Tos)-OH
CAS No:61315-61-5
MF:C18H28N4O6S
MW:428.503123283386
MDL:MFCD00038260
CID:57671
PubChem ID:24849169
Update Time:2025-05-25

Boc-D-Arg(Tos)-OH Chemical and Physical Properties

Names and Identifiers

    • Nalpha-Boc-Nomega-tosyl-D-arginine
    • N(alpha)-BOC-N(omega)-tosyl-D-arginine
    • BOC-N-omega-4-toluenesulfonyl-D-arginine
    • Boc-D-Arg(Tos)-OH
    • (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • Boc-D-Arg(Tos)-OH N-α-Boc-N-ω-tosyl-D-arginine
    • N-α-Boc-N-ω-tosyl-D-arginine
    • J-300026
    • Boc-D-Arg(Tos)OH
    • 61315-61-5
    • DTXSID30512383
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid
    • N2-(tert-Butoxycarbonyl)-Nw-tosyl-D-arginine
    • WBIIPXYJAMICNU-CQSZACIVSA-N
    • Boc-D-Arg(Tos)-OH, >=98.0% (TLC)
    • BocDArg(Tos)OH
    • D78506
    • (R)-2-(tert-Butoxycarbonylamino)-5-(3-tosylguanidino)pentanoic acid
    • MFCD00038260
    • HY-W008961
    • (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
    • CS-W009677
    • AS-56868
    • N-alpha-t-Butyloxycarbonyl-N-gamma-(4-toluolsulfonyl)-D-arginine (Boc-D-Arg(Tos)-OH)
    • Boc-(D)-Arg(Tos)-OH
    • AKOS016843558
    • M03261
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-[N'-(4-METHYLBENZENESULFONYL)CARBAMIMIDAMIDO]PENTANOIC ACID
    • MDL: MFCD00038260
    • Inchi: 1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
    • InChI Key: WBIIPXYJAMICNU-CQSZACIVSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N/C(/N)=N/CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 428.17300
  • Monoisotopic Mass: 428.17295580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 13
  • Complexity: 688
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 1.6
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 90-100 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 166.06000
  • LogP: 3.90900
  • Specific Rotation: -5 º (c=1,EtOH)

Boc-D-Arg(Tos)-OH Security Information

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Boc-D-Arg(Tos)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:61315-61-5)Boc-D-Arg(Tos)-OH
Order Number:A833157
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:31
Price ($):195.0
Email:sales@amadischem.com

Boc-D-Arg(Tos)-OH Related Literature

Additional information on Boc-D-Arg(Tos)-OH

Boc-D-Arg(Tos)-OH: A Comprehensive Overview

Boc-D-Arg(Tos)-OH, also known by its CAS number 61315-61-5, is a significant compound in the field of organic chemistry and peptide synthesis. This compound is a protected amino acid derivative, specifically a derivative of arginine, which plays a crucial role in various biochemical processes. The name Boc-D-Arg(Tos)-OH is derived from its structure, where "Boc" stands for tert-butyloxycarbonyl, a common protecting group for amino acids, and "Tos" refers to tosyl (tosylate), another protecting group used to stabilize the arginine side chain during synthesis.

The compound Boc-D-Arg(Tos)-OH has been extensively studied due to its applications in peptide synthesis and drug development. Recent research has highlighted its potential in the design of bioactive peptides and its role in understanding the structure-function relationships of arginine-containing peptides. The use of Boc and Tos protecting groups ensures that the amino acid remains stable during synthesis, allowing for precise control over the peptide assembly process.

One of the key areas of interest in Boc-D-Arg(Tos)-OH research is its application in medicinal chemistry. Scientists have explored its role in designing peptide-based drugs targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. For instance, studies have shown that peptides incorporating Boc-D-Arg(Tos)-OH can exhibit potent anti-inflammatory and antimicrobial activities, making them promising candidates for drug development.

Moreover, the synthesis of Boc-D-Arg(Tos)-OH has been optimized through advanced chemical methodologies. Researchers have developed efficient protocols for the protection and deprotection steps, ensuring high yields and purity of the compound. These advancements have significantly contributed to the scalability of peptide synthesis, enabling large-scale production for both research and commercial purposes.

In recent years, there has been a growing interest in understanding the stereochemical properties of Boc-D-Arg(Tos)-OH. Stereochemistry plays a critical role in determining the biological activity of peptides, and D-enantiomers like Boc-D-Arg(Tos)-OH have shown unique properties compared to their L-enantiomers. Studies have demonstrated that D-enantiomeric peptides can exhibit different binding affinities to target proteins, opening new avenues for designing enantioselective drugs.

Another emerging area of research involves the use of Boc-D-Arg(Tos)-OH in click chemistry and other modular synthetic strategies. These approaches allow for rapid assembly of complex molecules, leveraging the versatility of Boc-D-Arg(Tos)-OH as a building block. Recent advancements in click chemistry have enabled researchers to incorporate Boc-D-Arg(Tos)-OH into larger molecular frameworks with unprecedented efficiency.

Furthermore, computational studies have provided valuable insights into the molecular interactions involving Boc-D-Arg(Tos)-OH. Molecular modeling techniques have been employed to predict the binding modes of peptides containing this amino acid derivative to their target proteins. These computational tools have significantly accelerated drug discovery by reducing the need for extensive experimental screening.

In conclusion, Boc-D-Arg(Tos)-OH (CAS No: 61315-61-5) is a versatile compound with wide-ranging applications in organic chemistry and peptide synthesis. Its unique properties and compatibility with modern synthetic methodologies make it an invaluable tool in drug discovery and development. As research continues to uncover new potentials for this compound, it is expected to play an even more prominent role in advancing medicinal chemistry and biochemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61315-61-5)Boc-D-Arg(Tos)-OH
A833157
Purity:99%
Quantity:25g
Price ($):195.0
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